molecular formula C19H34O4 B11834806 Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate

Cat. No.: B11834806
M. Wt: 326.5 g/mol
InChI Key: SQCLJUQRJXQTAE-UHFFFAOYSA-N
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Description

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate is a complex organic compound with the molecular formula C19H34O4 and a molecular weight of 326.47 g/mol . This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclo unit and a hexyl side chain. It is primarily used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate involves several steps. One common method includes the reaction of a hexyl-substituted dioxabicyclo compound with methyl acetate under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion . Industrial production methods may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to maintain purity and yield .

Chemical Reactions Analysis

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Methyl 2-{3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl}acetate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H34O4

Molecular Weight

326.5 g/mol

IUPAC Name

methyl 2-(3-hexyl-4,12-dioxabicyclo[9.1.0]dodecan-5-yl)acetate

InChI

InChI=1S/C19H34O4/c1-3-4-5-7-10-15-13-18-17(23-18)12-9-6-8-11-16(22-15)14-19(20)21-2/h15-18H,3-14H2,1-2H3

InChI Key

SQCLJUQRJXQTAE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CC2C(O2)CCCCCC(O1)CC(=O)OC

Origin of Product

United States

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